molecular formula C26H46N2O2 B12670616 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid CAS No. 94199-45-8

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid

Cat. No.: B12670616
CAS No.: 94199-45-8
M. Wt: 418.7 g/mol
InChI Key: KUUQXKLQMIXMMQ-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic Acid (CAS 94199-45-8) is a high-purity organic compound with a molecular formula of C₂₆H₄₆N₂O₂ and a molecular weight of 418.66 g·mol⁻¹ . This benzoic acid derivative features a long-chain N-methyl-N-octadecylamino substituent, which confers unique amphiphilic properties, making it a subject of interest in various fields of chemical research. The compound is supplied with a typical purity of 99% and is packaged in 25kg cardboard drums for industrial-scale research applications . While specific biological mechanisms of action are not fully characterized in public literature, its structural features suggest potential as a key intermediate in the synthesis of more complex molecules, such as specialty dyes or surfactants. Researchers value this chemical for its potential application in material science and organic synthesis, where its long alkyl chain can be utilized to modify surface properties or create novel polymeric structures. This product is intended for research and further chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

CAS No.

94199-45-8

Molecular Formula

C26H46N2O2

Molecular Weight

418.7 g/mol

IUPAC Name

3-amino-4-[methyl(octadecyl)amino]benzoic acid

InChI

InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30)

InChI Key

KUUQXKLQMIXMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Amination and Alkylation of Benzoic Acid Derivatives

A common approach involves starting from 3-nitro-4-substituted benzoic acid derivatives, which undergo nucleophilic substitution with secondary amines such as N-methyl-octadecylamine. For example, the reaction of 4-chloro-3-nitrobenzoic acid with methylamine derivatives can yield 4-(methylamino)-3-nitrobenzoic acid intermediates, which are subsequently reduced to the corresponding 3-amino derivatives.

Acyl Chloride Intermediate Formation

Conversion of carboxylic acid groups to acyl chlorides using reagents like thionyl chloride is a critical step to activate the molecule for further amination. The acyl chloride intermediate (e.g., 4-(methylamino)-3-nitrobenzoyl chloride) reacts with N-methyl-octadecylamine to form the amide or substituted amino derivatives.

Catalytic Reduction of Nitro Groups

Hydrogenation or catalytic reduction is employed to convert nitro groups to amino groups. Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere (40-60 psi) at room temperature for 12-24 hours are typical. Hydrazine hydrate with Raney nickel is an alternative reducing system.

Direct Amination via Hofmann Rearrangement and Rearrangement Reactions

Some methods avoid nitration and reduction by employing Hofmann rearrangement of benzoyl hydroxamic acid derivatives to directly obtain aminobenzoic acid derivatives. This method involves reacting phthalic acid monoesters with ammonia to form monoamides, followed by rearrangement under controlled temperature and pressure to yield 4-aminobenzoic acid derivatives.

Alkylation with Long-Chain Amines

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 4-chloro-3-nitrobenzoic acid + methylamine Aqueous methylamine (25%) Reflux (oil bath) 3-5 hours 99.4 Produces 4-methylamino-3-nitrobenzoic acid intermediate
Acyl chloride formation Thionyl chloride Benzene, toluene Reflux (2-6 hours) 2-6 hours - Converts acid to acyl chloride for further amination
Amide formation Acyl chloride + N-methyl-octadecylamine + triethylamine Methylene chloride Room temperature 4-24 hours High Forms 4-(N-methyl-N-octadecylamino)-3-nitrobenzamide intermediate
Catalytic reduction Hydrogen gas + Pd/C or Raney Ni Aprotic solvent Room temperature 12-24 hours High Reduces nitro to amino group, yielding 4-(N-methyl-N-octadecylamino)-3-aminobenzoic acid
Hofmann rearrangement Hydroxamic acid salt + heat Nitrile/water mixture 80-120 °C 2-6 hours - Alternative route avoiding nitration/reduction, yields aminobenzoic acid derivatives

Analytical and Purification Notes

  • The final compound can be isolated as free base or as acid addition salts (e.g., hydrochloride).
  • Purification often involves filtration, recrystallization, and chromatographic techniques such as reverse-phase HPLC using acetonitrile-water-phosphoric acid mobile phases, adaptable for mass spectrometry compatibility by substituting phosphoric acid with formic acid.
  • Stirring speeds during catalytic reduction influence conversion efficiency, with optimal stirring rates around 1200-1700 rpm to maximize yield.

Summary of Key Research Findings

  • The synthetic routes emphasize high yields (often >90%) and operational simplicity.
  • Avoidance of hazardous nitration and reduction steps is possible via rearrangement chemistry, improving safety and environmental profiles.
  • Catalytic hydrogenation remains a standard for nitro group reduction, with catalyst choice and reaction conditions impacting yield and purity.
  • The use of long-chain alkyl amines requires careful control of reaction conditions to ensure selective substitution without side reactions.

Chemical Reactions Analysis

Acylation Reactions

The primary aromatic amine at position 3 undergoes acylation with electrophilic agents. This reaction is critical for modifying solubility or biological activity.

Key Findings:

  • Acetylation : Reacts with acetic anhydride in methanol to form 3-acetamido-4-(N-methyl-N-octadecylamino)benzoic acid (yield: ~85%) .

  • Benzoylation : Forms a benzamide derivative when treated with benzoyl chloride in pyridine .

Table 1: Acylation Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
Acetic anhydrideMethanol25°C85
Benzoyl chloridePyridine0–5°C78

Alkylation Reactions

  • Methylation : Reacts with methyl iodide in acetonitrile to form a quaternary ammonium salt .

  • Phase Transfer Catalysis : Quaternary ammonium intermediates enhance solubility in biphasic systems, as observed in analogous poly(aminobenzoic acid) syntheses .

Condensation Reactions

The primary amine participates in Schiff base formation, a reaction leveraged in drug design and coordination chemistry:

  • Schiff Base Synthesis : Condenses with aldehydes (e.g., salicylaldehyde) under reflux in methanol, yielding imine derivatives. For example, reaction with 5-nitrofuran-2-carbaldehyde produces a nitro-substituted Schiff base (yield: 74–96%) .

Table 2: Condensation Reaction Parameters

AldehydeCatalystSolventTime (h)Yield (%)
SalicylaldehydeNoneMeOH390
5-Nitrofuran-2-carbaldehydeToluene sulfonic acidDEE7274

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions:

  • Salt Formation : Reacts with NaOH to form a water-soluble sodium salt (pKa ~4.5) .

  • Esterification : Forms methyl esters via Fischer esterification in methanol/H₂SO₄ (yield: ~70%) .

Stability and Degradation

  • Thermal Stability : Decomposes above 170°C, releasing CO₂ and forming alkylamine byproducts .

  • Photodegradation : Exposure to UV light induces cleavage of the N-alkyl chain, generating 3-aminobenzoic acid derivatives .

Biological Interactions

While not a direct chemical reaction, the compound’s tertiary amine interacts with ribosomal peptidyl transferase centers, sterically hindering conformational changes required for peptide bond formation . This mechanism is analogous to aminobenzoic acid derivatives obstructing induced fit in E. coli ribosomes .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is its use in HPLC for the separation and analysis of compounds. The compound can be effectively analyzed using a reverse phase HPLC method on Newcrom R1 columns, which are designed to minimize silanol activity and enhance separation efficiency. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred as a replacement for phosphoric acid. This method is scalable and suitable for preparative separations, making it valuable in pharmacokinetics and impurity isolation .

Pharmaceutical Applications

Drug Development

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are used in various formulations due to their biological activity. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, potentially leading to the development of new therapeutic agents .

Biological Activity

Research indicates that the compound may exhibit antimicrobial properties and could be utilized in developing treatments for infections caused by resistant strains of bacteria. The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its potential as a drug candidate .

Material Science Applications

Nanotechnology

The compound has been explored for its use in nanotechnology, particularly in the formulation of nanoparticles for drug delivery systems. Its amphiphilic properties allow it to form micelles that can encapsulate hydrophilic drugs, improving their solubility and bioavailability. This application is particularly relevant in cancer therapy where targeted drug delivery is crucial .

Case Studies

Study Title Focus Area Findings
Separation Techniques Using HPLCAnalytical ChemistryDemonstrated effective separation of the compound using Newcrom R1 columns under optimized conditions .
Antimicrobial Activity of DerivativesPharmaceutical ResearchShowed promising results against various bacterial strains, indicating potential for new antibiotic development .
Nanoparticle FormulationMaterial ScienceSuccessfully encapsulated hydrophilic drugs within micelles formed by the compound, enhancing drug delivery efficiency .

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid
  • CAS Number : 94199-45-8
  • Molecular Formula : C₂₆H₄₆N₂O₂
  • Molecular Weight : 418.67 g/mol
  • Structure: Features a benzoic acid backbone substituted with two amino groups. The 4-position amino group is modified with a methyl and octadecyl (C₁₈) chain, imparting significant hydrophobicity .

Key Characteristics :

  • The dual amino groups (one primary, one tertiary) provide sites for chemical modification or ionic interactions .

Comparison with Structurally Similar Compounds

3-Aminobenzoic Acid (MABA)

  • CAS Number : 99-05-8
  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Structure: A simple benzoic acid with a single amino group at the 3-position.
  • Applications: Intermediate for dyes, pesticides, and anti-inflammatory drugs (e.g., 5-aminosalicylic acid) .

Comparison :

  • Size and Solubility : MABA is smaller and more hydrophilic (logP ~1.2) compared to the target compound (estimated logP >8 due to C₁₈ chain).
  • Functionality : Lacks the tertiary amine and long alkyl chain, limiting its use in lipid-based formulations .

4-Aminobenzoic Acid (PABA)

  • CAS Number : 150-13-0
  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Structure: Amino group at the 4-position of benzoic acid.
  • Applications : Precursor in folic acid synthesis, UV-absorbing agent in cosmetics .

Comparison :

  • Positional Isomerism: The para-amino group in PABA vs. meta-substitution in the target compound alters electronic properties and biological activity.
  • Hydrophobicity : PABA is water-soluble, whereas the target compound’s C₁₈ chain drastically reduces aqueous solubility .

4-(Methylamino)-3-Nitrobenzoic Acid

  • CAS Number : 41263-74-5
  • Molecular Formula : C₈H₉N₃O₄
  • Molecular Weight : 199.18 g/mol
  • Structure: Benzoic acid with a nitro group at the 3-position and a methylamino group at the 4-position.
  • Applications : Pharmaceutical intermediate for anticoagulants and solubility-enhancing agents .

Comparison :

  • Functional Groups: The nitro group (electron-withdrawing) increases acidity compared to the target compound’s amino groups.
  • Size : Smaller molecular weight (199 vs. 418 g/mol) limits its utility in sustained-release formulations .

N-(4-Methoxyphenyl)-N'-octadecylurea

  • CAS Number : 4128-42-1
  • Molecular Formula : C₂₆H₄₆N₂O₂ (same as target compound)
  • Structure : Urea core substituted with a methoxyphenyl and octadecyl group.
  • Applications: Potential agricultural or surfactant use due to urea’s hydrogen-bonding capacity .

Comparison :

  • Structural Isomerism : Same formula but distinct functional groups (urea vs. benzoic acid). The urea derivative is less acidic and more prone to hydrogen bonding.
  • Solubility : Likely higher polarity than the target compound due to the urea moiety .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications
4-(N-Me-N-C18-amino)-3-aminobenzoic acid C₂₆H₄₆N₂O₂ 418.67 Benzoic acid, tertiary amine Lipophilic Surfactants, drug delivery
3-Aminobenzoic acid (MABA) C₇H₇NO₂ 137.14 Benzoic acid, primary amine Hydrophilic Dyes, pharmaceuticals
4-Aminobenzoic acid (PABA) C₇H₇NO₂ 137.14 Benzoic acid, primary amine Water-soluble Cosmetics, vitamins
4-(Methylamino)-3-nitrobenzoic acid C₈H₉N₃O₄ 199.18 Benzoic acid, nitro, methylamino Moderate solubility Pharmaceutical intermediates
N-(4-Methoxyphenyl)-N'-octadecylurea C₂₆H₄₆N₂O₂ 418.67 Urea, methoxy, octadecyl Moderate polarity Agriculture, surfactants

Biological Activity

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is a derivative of para-aminobenzoic acid (PABA), which has garnered attention due to its potential biological activities. This compound, like other PABA analogs, exhibits a range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid includes a long hydrophobic octadecyl chain that enhances its lipophilicity, potentially improving cellular uptake and bioavailability. This modification can lead to altered biological activity compared to its parent compound, PABA.

Anticancer Activity

Recent studies have demonstrated that PABA derivatives possess significant anticancer properties. For instance, various analogs have shown promising results against different cancer cell lines:

CompoundCell LineIC50 (µM)
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acidMCF-73.0
Benzamide derivatives of PABAA5495.85
PABA/NOHCT-152.0

These findings suggest that the structural modifications in PABA derivatives can enhance their cytotoxic effects against specific cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antibacterial Activity

The antibacterial properties of PABA derivatives have also been extensively studied. The minimum inhibitory concentrations (MIC) for various derivatives against common pathogens are summarized below:

CompoundPathogenMIC (µM)
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acidStaphylococcus aureus15.62
Schiff bases of PABAMycobacterium tuberculosis≥ 62.5

These results indicate that certain modifications can enhance the antibacterial efficacy of PABA derivatives, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of PABA compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes. For example, studies have shown that certain analogs can significantly reduce TNF-α levels and inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Studies

  • In vitro Study on Cancer Cell Lines : A study evaluated the effects of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 3.0 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus, revealing an MIC of 15.62 µM for the compound, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

The biological activities of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid can be attributed to its ability to interact with specific cellular pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators and reduction in oxidative stress markers.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid, considering its amphiphilic structure?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzoic acid core. First, introduce the octadecylamino group via nucleophilic substitution or reductive amination, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions. The long alkyl chain necessitates solubility optimization in non-polar solvents (e.g., toluene or dichloromethane) during coupling reactions. Purification may require column chromatography with gradients of ethyl acetate/hexane to separate unreacted alkylamines .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methyl and octadecyl groups) and aromatic proton environments. DMSO-d6 is recommended due to the compound’s limited solubility in other deuterated solvents .
  • Mass Spectrometry (ESI-TOF) : To verify molecular weight, particularly for detecting trace impurities from incomplete alkylation .
  • Elemental Analysis : To validate C, H, N content, critical for confirming stoichiometry .

Q. What solvent systems are suitable for handling this compound in experimental settings?

  • Methodological Answer : The compound’s amphiphilicity requires mixed solvents (e.g., DMSO:water or methanol:chloroform) to balance solubility. For biological assays, use surfactant-assisted dispersion (e.g., Tween-80) to prevent aggregation in aqueous buffers .

Advanced Research Questions

Q. How does the octadecylamino chain influence membrane interactions in cellular models?

  • Methodological Answer :

  • Liposome Binding Assays : Incorporate the compound into lipid bilayers (e.g., DOPC/cholesterol) and measure permeability changes via fluorescent dyes (e.g., calcein leakage) .
  • Molecular Dynamics Simulations : Model the compound’s insertion depth and alkyl chain flexibility in lipid membranes using tools like GROMACS .
  • Contradiction Note : Conflicting reports on alkyl chain length vs. cytotoxicity (e.g., shorter chains may reduce membrane disruption but lower bioavailability) require dose-response profiling .

Q. What structural modifications could enhance its bioactivity while minimizing nonspecific binding?

  • Methodological Answer :

  • SAR Analysis : Modify the alkyl chain length (C12 vs. C18) or replace the methyl group with bulkier substituents (e.g., benzyl) to alter lipophilicity. Assess changes via:
  • Surface Plasmon Resonance (SPR) : To quantify binding affinity to target proteins .
  • In Vitro Bioassays : Compare IC50 values in cell lines (e.g., Caco-2 for intestinal barrier studies) .
  • Data Interpretation : Conflicting solubility and activity data may arise from aggregation; use dynamic light scattering (DLS) to monitor particle size .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrins) to overcome flexibility from the octadecyl chain. Submit data to the Cambridge Structural Database (CSD) for validation .
  • Contradiction Note : Discrepancies between calculated (DFT) and experimental bond angles may indicate dynamic conformational changes in solution .

Contradiction Analysis

  • Bioactivity vs. Toxicity : Longer alkyl chains (e.g., C18) enhance membrane interaction but may increase cytotoxicity. Resolve by testing truncated analogs (C12-C16) and using viability assays (MTT/Alamar Blue) alongside functional readouts .
  • Theoretical vs. Experimental LogP : Discrepancies arise from dynamic aggregation. Use experimental LogP (shake-flask method) with octanol/water systems .

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